molecular formula C13H9NO B1589853 9H-carbazole-1-carbaldehyde CAS No. 1903-94-2

9H-carbazole-1-carbaldehyde

Cat. No.: B1589853
CAS No.: 1903-94-2
M. Wt: 195.22 g/mol
InChI Key: VMHCBSGWJYTOML-UHFFFAOYSA-N
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Description

9H-carbazole-1-carbaldehyde: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability. This compound is characterized by a carbazole core with an aldehyde functional group at the 1-position. It is widely used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-1-carbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 1-position . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 9H-carbazole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9H-carbazole-1-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, carbazole derivatives have shown promise as antimicrobial and anticancer agents. The aldehyde group in this compound allows for further functionalization, enabling the development of bioactive compounds .

Medicine: Carbazole derivatives, including those synthesized from this compound, are being investigated for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, antiviral, and antitumor properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable intermediate in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of 9H-carbazole-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets. For instance, some carbazole derivatives can inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the aldehyde group at the 1-position, which allows for specific chemical modifications and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

9H-carbazole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-8-9-4-3-6-11-10-5-1-2-7-12(10)14-13(9)11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHCBSGWJYTOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471691
Record name 9H-Carbazole-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-94-2
Record name 9H-Carbazole-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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